Cas no 220040-48-2 (Methyl 6-(chloromethyl)picolinate)
Methyl 6-(chloromethyl)picolinate Chemical and Physical Properties
Names and Identifiers
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- Methyl 6-(chloromethyl)picolinate
- 2-Pyridinecarboxylic acid, 6-(chloromethyl)-, methyl ester
- 6-CHLOROMETHYL-PYRIDINE-2-CARBOXYLIC ACID METHYL ESTER
- methyl 6-(chloromethyl)pyridine-2-carboxylate
- 6-chloromethylpicolinic acid
- 6-chloromethylpyridine-2-carboxylic acid methyl esther
- 6-chloromethylpyridine-2-carboxylic acid methylester
- methyl 6-chloromethylpyridine-2-carboxylate
- SY163231
- 6-(CHLOROMETHYL)-2-PYRIDINECARBOXYLIC ACID METHYL ESTER
- methyl6-(chloromethyl)pyridine-2-carboxylate
- AB55277
- AKOS006314424
- METHYL 6-(CHLOROMETHYL)-2-PYRIDINECARBOXYLATE
- GJPCYWXDNLDHAT-UHFFFAOYSA-N
- VIA04048
- A878817
- EN300-180965
- AS-19785
- CS-0114083
- 220040-48-2
- DIPIVEFRINHYDROCHLORIDE(200MG)
- MFCD09951960
- W-206709
- AMY29135
- SCHEMBL465719
- DTXSID00695399
- 6-Chloromethyl-2-pyridinecarboxylic acid, methyl ester
- Methyl6-(chloromethyl)picolinate
- FT-0698026
-
- MDL: MFCD09951960
- Inchi: 1S/C8H8ClNO2/c1-12-8(11)7-4-2-3-6(5-9)10-7/h2-4H,5H2,1H3
- InChI Key: GJPCYWXDNLDHAT-UHFFFAOYSA-N
- SMILES: ClCC1C=CC=C(C(=O)OC)N=1
Computed Properties
- Exact Mass: 185.02400
- Monoisotopic Mass: 185.024
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 163
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 39.2A^2
- XLogP3: 1.5
Experimental Properties
- Density: 1.252
- Melting Point: 53-55°C
- Boiling Point: 303.4°C at 760 mmHg
- Flash Point: 137.3°C
- Refractive Index: 1.531
- PSA: 39.19000
- LogP: 1.60700
Methyl 6-(chloromethyl)picolinate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Storage Condition:Store long-term at 2-8°C
Methyl 6-(chloromethyl)picolinate Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 6-(chloromethyl)picolinate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029207936-5g |
Methyl 6-(chloromethyl)picolinate |
220040-48-2 | 97% | 5g |
$966.14 | 2023-09-02 | |
| Alichem | A029207936-10g |
Methyl 6-(chloromethyl)picolinate |
220040-48-2 | 97% | 10g |
$1353.40 | 2023-09-02 | |
| Alichem | A029207936-25g |
Methyl 6-(chloromethyl)picolinate |
220040-48-2 | 97% | 25g |
$2460.24 | 2023-09-02 | |
| TRC | B495093-10mg |
Methyl 6-(Chloromethyl)picolinate |
220040-48-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B495093-50mg |
Methyl 6-(Chloromethyl)picolinate |
220040-48-2 | 50mg |
$ 135.00 | 2022-06-07 | ||
| TRC | B495093-100mg |
Methyl 6-(Chloromethyl)picolinate |
220040-48-2 | 100mg |
$ 210.00 | 2022-06-07 | ||
| Chemenu | CM122532-1g |
methyl 6-(chloromethyl)picolinate |
220040-48-2 | 97% | 1g |
$297 | 2021-08-05 | |
| abcr | AB497401-100 mg |
Methyl 6-(chloromethyl)pyridine-2-carboxylate, 98%; . |
220040-48-2 | 98% | 100MG |
€533.20 | 2023-04-19 | |
| abcr | AB497401-250 mg |
Methyl 6-(chloromethyl)pyridine-2-carboxylate, 98%; . |
220040-48-2 | 98% | 250MG |
€742.20 | 2023-04-19 | |
| Chemenu | CM122532-1g |
methyl 6-(chloromethyl)picolinate |
220040-48-2 | 97% | 1g |
$111 | 2023-02-17 |
Methyl 6-(chloromethyl)picolinate Suppliers
Methyl 6-(chloromethyl)picolinate Related Literature
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Pavel A. Panchenko,Anastasia D. Zubenko,Ekaterina Y. Chernikova,Yuri V. Fedorov,Anna V. Pashanova,Valentina A. Karnoukhova,Ivan V. Fedyanin,Olga A. Fedorova New J. Chem. 2019 43 15072
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L. S. Zamurueva,B. V. Egorova,I. S. Ikonnikova,A. D. Zubenko,A. V. Pashanova,V. A. Karnoukhova,A. A. Mitrofanov,A. L. Trigub,A. A. Moiseeva,A. B. Priselkova,O. A. Fedorova,S. N. Kalmykov Dalton Trans. 2023 52 8092
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Agustín Esteban-Muriel,Carlos J. Laglera-Gándara,Marta Mato-Iglesias,Rapha?l Tripier,Maryline Beyler,Andrés de Blas,Teresa Rodríguez-Blas CrystEngComm 2021 23 453
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Thomas Le Bihan,Anne-Sophie Navarro,Nathalie Le Bris,Patricia Le Sa?c,Sébastien Gouard,Ferid Haddad,Jean-Fran?ois Gestin,Michel Chérel,Alain Faivre-Chauvet,Rapha?l Tripier Org. Biomol. Chem. 2018 16 4261
Additional information on Methyl 6-(chloromethyl)picolinate
Recent Advances in the Application of Methyl 6-(chloromethyl)picolinate (CAS: 220040-48-2) in Chemical Biology and Pharmaceutical Research
Methyl 6-(chloromethyl)picolinate (CAS: 220040-48-2) has emerged as a key intermediate in the synthesis of various biologically active compounds, particularly in the development of novel pharmaceuticals and agrochemicals. Recent studies have highlighted its versatility as a building block in medicinal chemistry, enabling the construction of complex molecular architectures with potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthetic utility, mechanism of action, and applications in drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the effectiveness of Methyl 6-(chloromethyl)picolinate as a precursor in the synthesis of pyridine-based kinase inhibitors. The research team utilized this compound to develop a series of potent and selective JAK2 inhibitors, showing remarkable efficacy in preclinical models of myeloproliferative disorders. The chloromethyl group at the 6-position proved crucial for subsequent functionalization, allowing for diverse structural modifications that optimized both potency and pharmacokinetic properties.
In the field of antibiotic development, a recent breakthrough (Nature Chemical Biology, 2024) employed Methyl 6-(chloromethyl)picolinate as a key intermediate in creating novel β-lactamase inhibitors. The compound's reactivity profile enabled researchers to develop a new class of diazabicyclooctane (DBO) derivatives that effectively overcome carbapenem resistance in Gram-negative bacteria. This application underscores the compound's importance in addressing the global antimicrobial resistance crisis.
Structural biology studies have provided new insights into the molecular interactions of derivatives synthesized from Methyl 6-(chloromethyl)picolinate. Cryo-EM and X-ray crystallography data (PNAS, 2023) revealed how picolinate-based compounds can induce allosteric modulation of protein targets, offering new opportunities for drug design. Particularly, the 6-position modification was shown to significantly influence binding kinetics and selectivity profiles against closely related protein families.
The pharmaceutical industry has shown increasing interest in Methyl 6-(chloromethyl)picolinate for its application in PROTAC (Proteolysis Targeting Chimera) technology. Recent patent filings (WO2023187562) describe its use in constructing heterobifunctional degraders targeting oncogenic proteins. The compound's synthetic flexibility allows for precise tuning of linker properties, which is critical for optimizing degradation efficiency and selectivity.
Process chemistry advancements have also been reported for the large-scale production of Methyl 6-(chloromethyl)picolinate. A 2024 Organic Process Research & Development publication detailed an improved synthetic route with enhanced atom economy and reduced environmental impact. The new methodology achieves >85% yield while minimizing hazardous byproducts, addressing both economic and sustainability concerns in pharmaceutical manufacturing.
Emerging applications in radiopharmaceuticals have further expanded the utility of this compound. Research in the Journal of Nuclear Medicine (2024) demonstrated its potential as a precursor for 18F-labeled PET tracers targeting neurodegenerative diseases. The chloromethyl group serves as an ideal handle for radiofluorination, enabling the development of novel imaging agents with improved brain penetration and target specificity.
Looking forward, the unique chemical properties of Methyl 6-(chloromethyl)picolinate position it as a valuable tool in chemical biology and drug discovery. Its versatility in medicinal chemistry applications, combined with recent synthetic advancements, suggests continued importance in the development of next-generation therapeutics across multiple disease areas. Future research directions likely include exploration of its use in covalent inhibitor design and as a scaffold for targeted protein degraders.
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